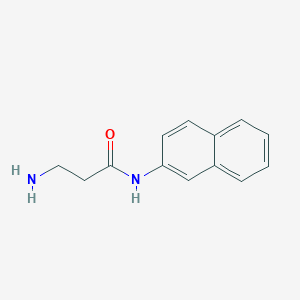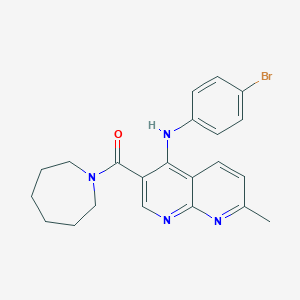
Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has a naphthyridine group, which is a nitrogen-containing heterocyclic aromatic compound, similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, naphthyridine group, and bromophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the bromine atom could make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Chemistry
Azepan-1-yl derivatives, such as the one , are often explored within the realm of chemical synthesis and heterocyclic chemistry due to their potential pharmacological activities. For instance, azepine isomers like AM-2233 have been identified in unregulated drug products, showcasing the relevance of such compounds in forensic toxicology and the importance of analytical techniques for their identification (Nakajima et al., 2012). Moreover, the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol showcases the utility of azepane-related compounds in producing heterocyclic structures with potential applications in medicinal chemistry (Reddy et al., 2012).
Anticancer Activity
Compounds structurally related to azepan-1-yl derivatives have shown promising results in cancer research. For example, a novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma A375 cells, inducing both necroptosis at low concentrations and apoptosis at high concentrations. This highlights the potential of such compounds for therapeutic applications in cancer treatment (Kong et al., 2018).
Material Science and Polymer Research
Naphthalene-ring containing diamine derivatives, which share structural features with azepan-1-yl compounds, have been utilized in the synthesis of thermally stable polyamides. This indicates the relevance of such compounds in the development of new materials with enhanced durability and performance characteristics (Mehdipour‐Ataei et al., 2005).
Enzyme Inhibition and Antioxidant Properties
Research on bromophenol derivatives, which are structurally akin to the compound , has shown significant inhibitory activity against carbonic anhydrase enzymes. This suggests potential applications in the treatment of conditions where enzyme regulation is therapeutic (Akbaba et al., 2013). Additionally, the synthesis and evaluation of bromophenol derivatives for their antioxidant properties indicate the potential of azepan-1-yl related compounds in combating oxidative stress and related diseases (Balaydın et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJCHUBUIHITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
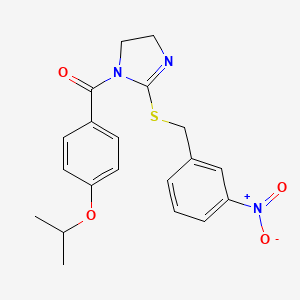
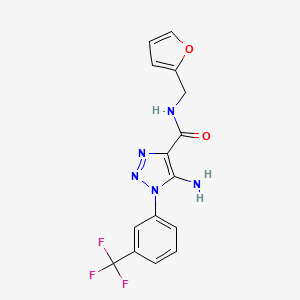
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
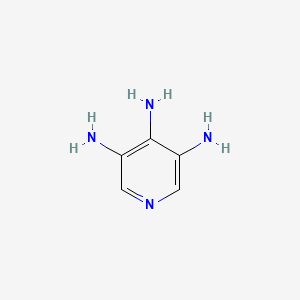

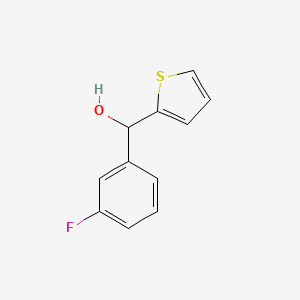
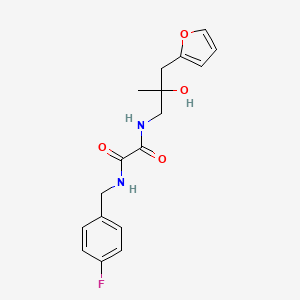
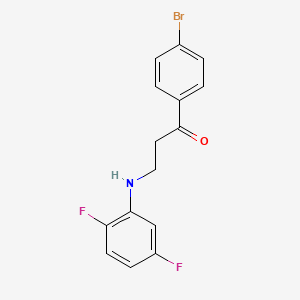
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)
![2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole](/img/structure/B2875675.png)
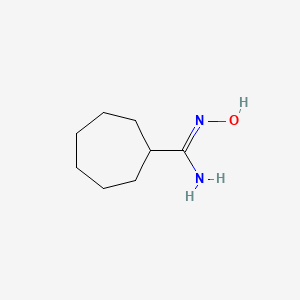
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)
